Zepbound, also known by its chemical name Tirzepatide, is a novel medication developed for the treatment of obesity and type 2 diabetes. It is classified as a dual agonist of the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. This compound is particularly significant due to its mechanism of action that enhances insulin secretion and reduces appetite, making it beneficial for weight management in individuals with obesity or overweight conditions.
Zepbound is produced by Eli Lilly and Company, which has invested heavily in the research and development of peptide-based therapeutics. The compound falls under the category of antidiabetic agents and is specifically classified as a GLP-1 receptor agonist. It is administered via subcutaneous injection and has been approved by the U.S. Food and Drug Administration for use in adults with a body mass index (BMI) of 27 kg/m² or greater who have at least one weight-related comorbidity .
The synthesis of Zepbound involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the creation of complex peptide structures. The synthesis process for Tirzepatide includes specific protective groups on amino acids, such as allyloxycarbonyl on lysine, which are essential for later chemical modifications .
Zepbound's molecular formula is , with a molar mass of approximately 4813.527 g/mol. The structure consists of a linear chain of amino acids that mimics the human GIP hormone, enhanced by a fatty diacid portion which optimizes its pharmacokinetic properties .
Zepbound undergoes various chemical reactions that are crucial for modifying its properties to enhance stability and bioavailability. These reactions include:
These reactions are essential for optimizing Zepbound's therapeutic efficacy, ensuring it remains stable under physiological conditions while enhancing its absorption in the body.
Zepbound operates by activating both GIP and GLP-1 receptors, which play significant roles in glucose metabolism and appetite regulation. The dual agonism leads to:
Clinical studies have shown that Zepbound leads to greater fat mass loss compared to lean mass loss, making it effective for weight management in obese patients .
Zepbound is primarily used in clinical settings for:
The ongoing research into Zepbound's effects continues to reveal potential additional applications in metabolic disorders and obesity-related complications .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2